molecular formula C15H14F3N5O B2813301 1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol CAS No. 2379947-22-3

1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol

Cat. No. B2813301
CAS RN: 2379947-22-3
M. Wt: 337.306
InChI Key: JIYJYJAWSXTOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. It belongs to the class of purinergic receptor antagonists and is widely used in scientific research studies.

Mechanism of Action

MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that are activated by ADP, leading to reduced platelet aggregation and vascular smooth muscle contraction.
Biochemical and Physiological Effects:
MRS2500 has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce platelet aggregation and inhibit ADP-induced platelet activation. MRS2500 has also been shown to reduce vascular smooth muscle contraction and induce vasodilation.

Advantages and Limitations for Lab Experiments

MRS2500 is a highly selective antagonist of the P2Y1 receptor and has been extensively used in scientific research studies. Its high selectivity and potency make it a valuable tool for investigating the role of P2Y1 receptors in various physiological processes. However, one limitation of MRS2500 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of future directions for research involving MRS2500. One area of interest is the role of P2Y1 receptors in cardiovascular disease, including atherosclerosis and thrombosis. MRS2500 may also have potential therapeutic applications in the treatment of these conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MRS2500 and its effects on other physiological processes.

Synthesis Methods

MRS2500 can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chloropurine with 2,2,2-trifluoroethanol in the presence of a base. The resulting intermediate is then reacted with phenylpropan-2-ol and purified to obtain the final product.

Scientific Research Applications

MRS2500 is commonly used in scientific research studies to investigate the role of P2Y1 receptors in various physiological processes. It has been shown to be effective in blocking the effects of ADP, a potent platelet activator, and reducing platelet aggregation. MRS2500 has also been used to study the effects of P2Y1 receptor activation on vascular smooth muscle contraction and relaxation.

properties

IUPAC Name

1,1,1-trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c1-23-9-22-11-12(20-8-21-13(11)23)19-7-14(24,15(16,17)18)10-5-3-2-4-6-10/h2-6,8-9,24H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJYJAWSXTOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-3-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol

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